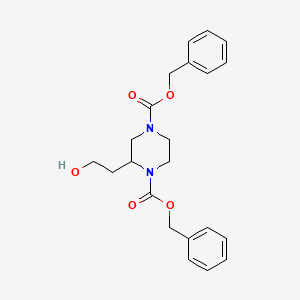
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C24H28N2O6 and a molecular weight of 440.49 g/mol . This compound is known for its versatility and is used in various research and industrial applications. It features a piperazine ring substituted with dibenzyl and hydroxyethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with dibenzyl and hydroxyethyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate can be compared with other piperazine derivatives, such as:
Dibenzyl piperazine-1,4-dicarboxylate: Similar in structure but lacks the hydroxyethyl group, which may affect its chemical properties and applications.
1-(2-Hydroxyethyl)piperazine: Contains the hydroxyethyl group but lacks the dibenzyl groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (DBHEP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBHEP, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1698026-83-3
- Molecular Formula : C20H26N2O4
- Molecular Weight : 362.43 g/mol
The compound features a piperazine core with two benzyl groups and two carboxylate functional groups, which contribute to its solubility and potential interactions with biological targets.
DBHEP's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The piperazine ring allows for modulation of neurotransmitter systems, while the carboxylate groups may facilitate interactions with enzymes and receptors.
Key Mechanisms:
- Neurotransmitter Modulation : DBHEP has been shown to influence the activity of neurotransmitters, potentially acting as a modulator in the central nervous system.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of DBHEP. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
The IC50 values indicate that DBHEP exhibits significant cytotoxicity, particularly in breast and glioblastoma cancer cells.
Antiparasitic Activity
DBHEP has also shown promise in antiparasitic applications. In studies involving muscle larvae of Trichinella spiralis, DBHEP demonstrated a mortality rate significantly higher than standard treatments:
| Treatment | Mortality Rate (%) | Concentration (µg/mL) |
|---|---|---|
| DBHEP | 78.3 | 100 |
| Ivermectin | 15.6 | 100 |
| ABZ (Albendazole) | 33.8 | 100 |
These findings suggest that DBHEP could be a viable candidate for further development as an antiparasitic agent.
Case Studies
Several case studies have investigated the biological effects of DBHEP:
-
Neuroprotective Effects :
- A study assessed the neuroprotective effects of DBHEP in models of oxidative stress. Results indicated that DBHEP reduced neuronal cell death by modulating oxidative stress pathways, suggesting its potential in treating neurodegenerative diseases.
-
Anti-inflammatory Activity :
- Research demonstrated that DBHEP could inhibit pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory agent.
Properties
CAS No. |
1698026-83-3 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O5/c25-14-11-20-15-23(21(26)28-16-18-7-3-1-4-8-18)12-13-24(20)22(27)29-17-19-9-5-2-6-10-19/h1-10,20,25H,11-17H2 |
InChI Key |
HCZHUVYBICQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CCO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















